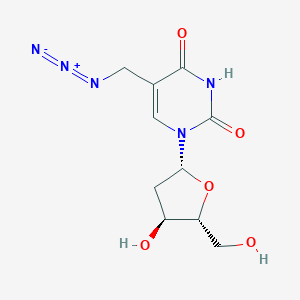

5-Azidomethyl-2'-deoxyuridine

Übersicht

Beschreibung

5-Azidomethyl-2’-deoxyuridine is a nucleoside analog that has gained significant attention in the fields of chemistry, biology, and medicine. It is structurally similar to thymidine, with an azidomethyl group attached at the 5-position of the deoxyuridine molecule. This modification allows it to be incorporated into DNA, making it a valuable tool for various biochemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidomethyl-2’-deoxyuridine typically involves the modification of 2’-deoxyuridineThis can be achieved through a series of chemical reactions, including halogenation followed by nucleophilic substitution with sodium azide .

Industrial Production Methods: While specific industrial production methods for 5-Azidomethyl-2’-deoxyuridine are not widely documented, the general approach involves large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process may be optimized for higher yields and purity, with stringent quality control measures in place to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Azidomethyl-2’-deoxyuridine undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

CuAAC Reactions: Copper(I) catalysts and alkyne-containing compounds are commonly used.

SPAAC Reactions: Strain-promoted alkynes are used to facilitate the reaction without the need for copper catalysts.

Major Products:

CuAAC Reactions: The major products are triazole derivatives formed by the cycloaddition of the azide group with alkynes.

Reduction Reactions: The major product is the corresponding amine.

Wissenschaftliche Forschungsanwendungen

5-Azidomethyl-2’-deoxyuridine has a wide range of applications in scientific research:

Wirkmechanismus

5-Azidomethyl-2’-deoxyuridine is incorporated into replicating DNA in place of its natural analog, thymidine. Once incorporated, it can be detected using bioorthogonal reactions such as CuAAC and SPAAC. These reactions allow for the visualization of DNA synthesis and other cellular processes involving DNA . The azide group provides a handle for further chemical modifications, enabling the study of various biological pathways and interactions .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2’-deoxyuridine (BrdU): Used for DNA labeling but requires antibody-based detection.

5-Ethynyl-2’-deoxyuridine (EdU): Similar to 5-Azidomethyl-2’-deoxyuridine but requires copper catalysts for detection.

Uniqueness: 5-Azidomethyl-2’-deoxyuridine is unique in its ability to be detected using both CuAAC and SPAAC reactions, providing flexibility in experimental design. Unlike BrdU, it does not require antibody-based detection, and unlike EdU, it can be used in copper-free conditions, reducing cytotoxicity .

Biologische Aktivität

5-Azidomethyl-2'-deoxyuridine (5-AmdU) is a modified nucleoside that has garnered attention for its unique biological activities, particularly in the context of DNA synthesis monitoring, metabolic labeling, and radiosensitization in cancer therapy. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data in tabular form.

Overview of this compound

5-AmdU is structurally similar to thymidine, with an azidomethyl group at the C5 position. This modification allows it to substitute for thymidine during DNA replication, making it a useful tool for studying DNA dynamics and cellular processes.

- Molecular Formula: C₁₀H₁₃N₅O₅

- Molecular Weight: 283.24 g/mol

- Purity: ≥ 90% (HPLC)

- Solubility: DMSO, methanol

Biological Applications

1. DNA Synthesis Monitoring

5-AmdU is utilized as a replacement for bromodeoxyuridine (BrdU) and ethynyl deoxyuridine (EdU) in monitoring DNA synthesis during the S-phase of the cell cycle. Its incorporation into DNA can be detected using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Cu(I)-free click chemistry methods, which are advantageous due to their specificity and efficiency in labeling DNA without requiring toxic reagents .

2. Metabolic Labeling and Imaging

Research indicates that 5-AmdU can be effectively used for metabolic labeling of DNA in live cells, facilitating fluorescent imaging studies. This property allows researchers to visualize cellular processes in real-time, providing insights into DNA replication and repair mechanisms .

3. Radiosensitization

One of the most significant findings regarding 5-AmdU is its role as a radiosensitizer in cancer therapy. Studies have demonstrated that 5-AmdU enhances the sensitivity of breast cancer cells to radiation therapy by generating site-specific nitrogen-centered radicals upon irradiation. These radicals are implicated in increasing the efficacy of radiation-induced cell killing, making 5-AmdU a promising candidate for enhancing radiotherapy outcomes .

Table: Summary of Key Studies on 5-AmdU

The biological activity of 5-AmdU can be attributed to its ability to incorporate into DNA and subsequently undergo reactions that lead to radical formation. Upon exposure to radiation, the azido group can facilitate the generation of reactive intermediates that enhance cellular damage in cancerous tissues while sparing normal cells.

Eigenschaften

IUPAC Name |

5-(azidomethyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-14-12-2-5-3-15(10(19)13-9(5)18)8-1-6(17)7(4-16)20-8/h3,6-8,16-17H,1-2,4H2,(H,13,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSAKMHLWMCADM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974547 | |

| Record name | 5-(Azidomethyl)-1-(2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59090-48-1 | |

| Record name | NSC259913 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Azidomethyl)-1-(2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.